molecular formula C19H19NOS B11763333 4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde

4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde

Cat. No.: B11763333
M. Wt: 309.4 g/mol
InChI Key: TUQSLXKESRTRLZ-UHFFFAOYSA-N
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Description

4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is a sophisticated chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound synergistically integrates a benzaldehyde core, a pyrrolidine moiety, and a thiobenzoyl group, creating a versatile scaffold for constructing targeted molecular libraries.

Properties

Molecular Formula

C19H19NOS

Molecular Weight

309.4 g/mol

IUPAC Name

4-[2-(pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde

InChI

InChI=1S/C19H19NOS/c21-19(16-9-7-15(14-22)8-10-16)18-6-2-1-5-17(18)13-20-11-3-4-12-20/h1-2,5-10,14H,3-4,11-13H2

InChI Key

TUQSLXKESRTRLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C=S

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 2-(Pyrrolidin-1-ylmethyl)benzoic Acid

This intermediate can be prepared via nucleophilic substitution or alkylation. For example:

  • Reagents : 2-Methylbenzaldehyde, pyrrolidine, reducing agent (e.g., NaBH₃CN).

  • Conditions : Methanol/water solvent, room temperature, followed by oxidation to carboxylic acid.

  • Yield : ~70–80% (based on analogous reactions).

Step 2: Conversion to Benzoyl Chloride

The carboxylic acid is converted to benzoyl chloride using thionyl chloride or oxalyl chloride.

  • Reagents : Thionyl chloride, catalytic DMF.

  • Conditions : Reflux in dichloromethane, 2–4 hours.

  • Yield : ~85–90% (typical for acid-to-acyl chloride reactions).

ParameterFriedel-Crafts AcylationUllmann Coupling
CatalystAlCl₃CuI, 1,10-phenanthroline
SolventDichloromethaneToluene
Temperature0–25°C100–120°C
Expected YieldLow (<30%)Moderate (40–60%)

Alternative Route Using Acetal Protection

Inspired by methods for 4-(pyrrolidin-1-ylmethyl)benzaldehyde, this approach protects the aldehyde group during synthesis.

Step 1: Acetal Protection

Thiobenzaldehyde is protected as an acetal to prevent side reactions.

  • Reagents : Triethyl orthoformate, ammonium chloride.

  • Conditions : Ethanol, room temperature, 3 hours.

  • Yield : ~60% (based on analogous acetal formation).

Step 2: Introduce Benzoyl Group

The acetal-protected thiobenzaldehyde undergoes nucleophilic substitution or coupling with the benzoyl-pyrrolidinylmethyl group.

  • Reagents : Benzoyl chloride, base (e.g., pyridine).

  • Conditions : Dichloromethane, 0°C to room temperature.

Step 3: Deprotection

The acetal is hydrolyzed under acidic conditions to regenerate the aldehyde.

  • Reagents : HCl (dilute), reflux.

  • Conditions : 6 hours, yield ~99%.

Table 2: Comparison of Acetal Protection vs. Direct Coupling

MethodAdvantagesChallenges
Acetal ProtectionHigh regioselectivityMulti-step process
Direct CouplingFewer stepsRisk of side reactions

Use of Cross-Coupling Reactions

Modern catalytic methods, such as Suzuki-Miyaura coupling, may enable direct attachment of the benzoyl group.

Step 1: Halogenation of Thiobenzaldehyde

Introduce a bromine or iodine at the 4-position to enable coupling.

  • Reagents : NBS, AIBN.

  • Conditions : Benzene, 80°C, 12 hours.

Step 2: Suzuki Coupling

The halogenated thiobenzaldehyde couples with a boronic ester derivative of 2-(pyrrolidin-1-ylmethyl)benzoyl.

  • Catalyst : Pd(PPh₃)₄.

  • Conditions : Sodium carbonate, DME/H₂O, 80°C.

  • Yield : ~50–70% (estimated).

Key Challenges and Optimization

  • Regioselectivity : The benzoyl group must attach to the 4-position of thiobenzaldehyde. Directing groups (e.g., nitro, methoxy) may improve selectivity.

  • Stability : Thiobenzaldehyde’s aldehyde and thiol groups are prone to oxidation or dimerization. Acetal protection mitigates this.

  • Catalyst Efficiency : Cross-coupling reactions require optimized ligands and solvents to achieve high yields.

Research Findings and Novel Insights

  • Pyrrolidine Substitution : The pyrrolidin-1-ylmethyl group enhances water solubility and biological activity, as seen in anticancer intermediates.

  • Thiobenzaldehyde Reactivity : Sulfur’s electron-withdrawing effects deactivate the ring, complicating electrophilic substitutions. Protection strategies are critical .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The benzoyl and thiobenzaldehyde moieties can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, while the benzoyl and thiobenzaldehyde moieties can participate in various biochemical pathways. These interactions can lead to modulation of enzyme activity, inhibition of microbial growth, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrrolidin-1-ylmethyl)benzoic acid
  • 4-(Pyrrolidin-1-ylmethyl)benzoylbenzonitrile
  • Pyrrolidin-2-one derivatives

Uniqueness

4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is unique due to the presence of both a pyrrolidine ring and a thiobenzaldehyde moiety, which confer distinct chemical and biological properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde, and how can reaction conditions be optimized for yield?

  • Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, details a procedure for synthesizing structurally related 2-pyrrolidine-1-yl-benzaldehydes using 2-fluorobenzaldehyde, dialkylamine, and potassium carbonate in DMF at 150°C for 20 hours . Key optimization steps include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

  • Temperature control : Prolonged heating (20 hours) ensures complete conversion (monitored via TLC).

  • Workup : Ethyl acetate extraction and ammonium chloride washing improve purity.

  • Yield optimization : Adjusting stoichiometry (e.g., 1:1.04 molar ratio of aldehyde to amine) can increase yield to 93% .

    Reaction Parameter Optimal Condition Impact on Yield
    SolventDMFHigh polarity aids nucleophilic substitution
    Temperature150°CEnsures complete reaction over 20 hours
    Stoichiometry1:1.04 (aldehyde:amine)Minimizes side reactions

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • Methodology : Combine multiple techniques for robust characterization:

  • 1H NMR : Assign peaks based on shifts (e.g., δ 10.01 ppm for aldehyde protons in DMSO-d6) .
  • Elemental analysis : Verify empirical formula (e.g., %N calculated vs. found: 7.99% vs. 7.5%) .
  • HPLC : Use methods from Li et al. (2001) with C18 columns and UV detection to assess purity .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodology :

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • pH sensitivity : Incubate the compound in buffered solutions (pH 3–9) and monitor degradation via HPLC .

Advanced Research Questions

Q. How can contradictions in reported biological activities of structurally similar benzaldehyde derivatives be resolved?

  • Methodology :

  • Standardized assays : Use uniform protocols (e.g., antioxidant assays in ) to minimize variability .
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on bioactivity. For example, 4-hydroxybenzaldehyde derivatives in show varying antioxidant profiles depending on substitution patterns .

Q. What computational methods predict the reactivity of the thiobenzaldehyde moiety in nucleophilic addition reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify reactive sites.
  • Molecular docking : Model interactions with biological targets (e.g., enzymes in ’s anti-inflammatory studies) .

Q. How can derivatives of this compound be designed for SAR studies?

  • Methodology :

  • Modify substituents : Replace the pyrrolidine group with other amines (e.g., piperidine) or alter the benzoyl-thio linkage (see ’s list of substituted aldehydes) .
  • Biological screening : Test derivatives using assays from (e.g., COX-2 inhibition) to correlate structure with activity .

Q. What are the challenges in purifying this compound, and how can they be mitigated?

  • Methodology :

  • Chromatography : Use flash column chromatography with gradients of ethyl acetate/hexane.
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) based on solubility data from .

Q. How can microwave-assisted synthesis improve the efficiency of preparing this compound?

  • Methodology :

  • Reduced reaction time : demonstrates microwave-assisted synthesis of thiazolo-pyrimidines in 30–60 minutes vs. conventional 12-hour methods .
  • Energy efficiency : Microwave irradiation enhances heat transfer, particularly for reactions requiring high temperatures (e.g., 150°C in ) .

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